molecular formula C18H17N3O2 B1665112 阿尼妥唑芬 CAS No. 63119-27-7

阿尼妥唑芬

货号 B1665112
CAS 编号: 63119-27-7
分子量: 307.3 g/mol
InChI 键: HDNJXZZJFPCFHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anitrazafen is a drug that displays COX-2 inhibitor activity . It has the IUPAC name 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine . Its molecular formula is C18H17N3O2 and its molar mass is 307.353 g·mol−1 .


Synthesis Analysis

The synthesis of Anitrazafen involves several steps. The process starts with a slurry of methyltriphenylphosphonium bromide in dry tetrahydrofuran at -35° C. Then, n-butyl lithium is added over a 15-minute period. The reaction mixture is stirred for one hour. After that, a solution of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in tetrahydrofuran is added to the reaction mixture at -35° to -40° C. The reaction mixture is allowed to warm to ambient temperature and is stirred overnight. A solution of sodium carbonate in water is added dropwise to the reaction mixture which then is heated at reflux for 3 hours .


Molecular Structure Analysis

The 3D chemical structure image of Anitrazafen is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Anitrazafen include the reaction with n-butyllithium and sodium carbonate in tetrahydrofuran and water .


Physical And Chemical Properties Analysis

Anitrazafen has a molecular formula of C18H17N3O2 and a molar mass of 307.353 g·mol−1 . More detailed physical and chemical properties would require specific experimental measurements .

科学研究应用

药代动力学和代谢

  1. 口服给药于大鼠后,阿尼妥唑芬表现出从胃肠道快速吸收。阿尼妥唑芬的药代动力学显示出高分布容积和广泛的代谢。生物转化的主要机制包括氧化 O-脱甲基化,导致各种代谢物。胆汁排泄是这些代谢物的主要消除途径 (Sullivan、Miller、Stark 和 Wood,1981)

在药物开发和研究化学品市场中的作用

  1. 阿尼妥唑芬的结构和药理特征刺激了新药开发的研究,特别是在“研究化学品”和新的精神活性物质 (NPS) 的背景下。由于阿尼妥唑芬等化合物具有独特的药理特性,因此已成为探索各种疾病(包括药物依赖和肥胖症)治疗方案的兴趣所在 (McLaughlin 等,2017)

对焦虑和抑郁症治疗的影响

  1. 阿尼妥唑芬和类似化合物已被研究其在稳定情绪和治疗行为障碍中的潜在作用。它们的药效学特性,特别是与血清素和多巴胺受体相关的特性,使它们成为研究焦虑和抑郁症治疗新方法的候选药物。研究探索了这些化合物如何与神经递质系统相互作用以发挥抗焦虑和抗抑郁作用 (Bhattacharya、Bhattacharya、Sairam 和 Ghosal,2000)

在神经药理学中的探索

  1. 阿尼妥唑芬对各种神经药理过程的影响,特别是它与中枢神经系统 (CNS) 中受体的相互作用,一直是重要的研究课题。这些研究旨在了解其在治疗中枢神经系统疾病中的疗效和作用机制,并可以为一系列神经和精神疾病的新疗法开发提供信息 (Maia、Tesch 和 Fraga,2012)

作用机制

Target of Action

Anitrazafen is primarily a COX-2 inhibitor . COX-2, or Cyclooxygenase-2, is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

As a COX-2 inhibitor, Anitrazafen works by blocking the COX-2 enzyme . This prevents the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting these mediators, Anitrazafen can reduce inflammation and associated pain.

Biochemical Pathways

Anitrazafen primarily affects the prostaglandin synthesis pathway . By inhibiting the COX-2 enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever generation.

Pharmacokinetics

Anitrazafen is well absorbed from the gastrointestinal tract . The metabolism of Anitrazafen is rapid and extensive, with biliary excretion being the major route of elimination . The most important mechanism of biotransformation is oxidative O-demethylation, with glucuronide or sulfate conjugates of two isomeric mono-O-demethylated and the di-O-demethylated analogues of Anitrazafen as metabolites .

Result of Action

The primary result of Anitrazafen’s action is the reduction of inflammation . By inhibiting the COX-2 enzyme and subsequently blocking the synthesis of prostaglandins, Anitrazafen can effectively reduce inflammation and associated symptoms such as pain and fever.

Action Environment

The action of Anitrazafen can be influenced by various environmental factors. For instance, the absorption and metabolism of Anitrazafen can be affected by the route of administration . Oral administration leads to rapid absorption and metabolism, while subcutaneous or topical administration results in slower absorption

安全和危害

When handling Anitrazafen, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name

5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-19-17(13-4-8-15(22-2)9-5-13)18(21-20-12)14-6-10-16(23-3)11-7-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNJXZZJFPCFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212454
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anitrazafen

CAS RN

63119-27-7
Record name Anitrazafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63119-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anitrazafen [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063119277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 63119-27-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anitrazafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANITRAZAFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y065P7MYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a slurry of 11.7 g. (0.33 mole) of methyltriphenylphosphonium bromide in 150 ml. of dry tetrahydrofuran at -35° C. was added, over a 15-minute period, 20 ml. (0.033 mole) of n-butyl lithium. The reaction mixture was stirred for one hour. To the reaction mixture at -35° to -40° C. was added over a 10-minute period a solution of 5.7 g. (0.0165 mole) of 3-chloro-5,6-bis(4-methoxyphenyl)-1,2,4-triazine in 50 ml. of tetrahydrofuran. The reaction mixture was allowed to warm to ambient temperature and was stirred overnight. A solution of 1.05 g. (0.0165 mole) of sodium carbonate in 50 ml. of water was added dropwise to the reaction mixture which then was heated at reflux for three hours. The reaction mixture was cooled, poured over ice, and extracted with diethyl ether. The diethyl ether extract was washed with water, dried over anhydrous sodium sulfate, and concentrated. The concentrate was chromatographed over silica gel, with three fractions being collected. After evaporation of solvent, the third fraction solidified, m.p. about 109°-113° C. The solid was identified as 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine by nuclear magnetic resonance analysis, mass spectrographic analysis, and elemental microanalysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.033 mol
Type
reactant
Reaction Step Two
Quantity
0.0165 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.0165 mol
Type
reactant
Reaction Step Five
Quantity
0.33 mol
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The preparation of the following compounds coming within the scope of formula II above can be found in U.S. Pat. 4,190,725: 3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-ethylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-isopropylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine; 3-methoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine, and 3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine. Other compounds of particular interest preparable by one or more of the above procedures include 3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine, m.p.=104°-106° C.; 3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=87°-89° C.; 3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine, m.p.=74°-78° C.; 3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=120°-122° C.; 3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=106°-108° C.; and 3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine, m.p.=88°-90° C.
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-isopropoxy-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-n-propylthio-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-ethyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
3-ethoxy-5,6-bis-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
3-methyl-5,6-bis(4-ethoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
3-isopropyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-n-propyl-5,6-(4-methoxyphenyl)-1,2,4-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anitrazafen
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Anitrazafen
Reactant of Route 3
Reactant of Route 3
Anitrazafen
Reactant of Route 4
Anitrazafen
Reactant of Route 5
Reactant of Route 5
Anitrazafen
Reactant of Route 6
Reactant of Route 6
Anitrazafen

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。